Amidepsine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

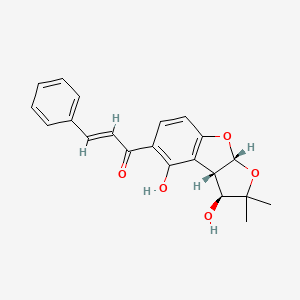

Amidepsine B is a natural product found in Humicola with data available.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Total Synthesis and Structural Revision : The total synthesis of amidepsine B, a diacylglycerol acyltransferase inhibitor, has been achieved. This process led to the revision of its previously assigned stereostructure, determining its absolute configuration (Nagamitsu et al., 2009).

Derivative Production and Inhibitory Activity

- New Amidepsines Production : Static fermentation of the fungus Humicola sp. FO-2942 resulted in the production of new amidepsines, including glycosylated congeners. Non-glycosylated amidepsine J inhibited human diacylglycerol acyltransferases 1 and 2, while glycosylated versions showed weaker inhibitory activity (Inokoshi et al., 2010).

Antifungal Applications

- Antifungal Properties : Research on related compounds, such as rosin derivatives and nicotinamide, indicates potential antifungal applications in crop protection and dermatology. These studies highlight the role of amide compounds in inhibiting fungal growth and contributing to crop protection (Tao et al., 2020); (Wohlrab & Kreft, 2014).

Synthesis and Catalysis Research

Advancements in Synthesis Methods : Studies have focused on improving synthesis methods for amide compounds, indicating the relevance of amidepsine B in advancing synthetic chemistry. Techniques include direct amidation using B(OCH2CF3)3 and palladium-catalyzed carbonylation, which are vital for producing amide-based pharmaceuticals and materials science applications (Lanigan et al., 2013); (Wen et al., 2023).

Catalysis and Chemical Reactions : Research on amides, including structures like amidepsine B, has provided insights into nickel-catalyzed reactions and the breaking of amide C-N bonds. These studies are essential for developing new chemical reactions and understanding the role of amides in organic synthesis (Dander & Garg, 2017).

Amide in Drug Research : Amides play a significant role in drug research, affecting bile acid pool dynamics, hepatotoxicity, and drug-induced liver injuries. This area of research is crucial for understanding the pharmacological and toxicological profiles of drugs, including those related to amidepsine B (Rodrigues et al., 2014).

Nanotechnology and Materials Science

- Nanoparticle Synthesis : The study of functional poly(methylmethacrylate) nanoparticles, which involves amide chemistry, has implications for the synthesis and application of nanomaterials. This research could be relevant to the development of amidepsine B-based materials (Camli et al., 2010).

Biomedical Applications

- Protein Structure and Dynamics : Amide I 2D IR spectroscopy, which studies amide vibrations, is instrumental in understanding protein structures and dynamics. This research is significant for biomedical applications where amide compounds like amidepsine B play a role (Reppert & Tokmakoff, 2016).

Propriétés

Nom du produit |

Amidepsine B |

|---|---|

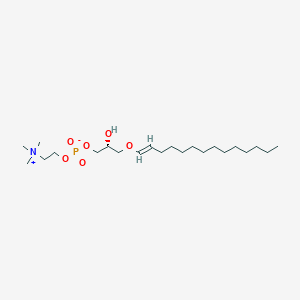

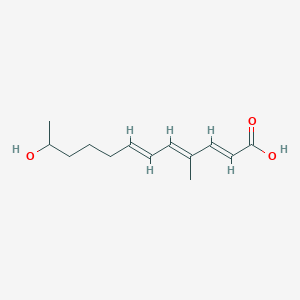

Formule moléculaire |

C28H27NO11 |

Poids moléculaire |

553.5 g/mol |

Nom IUPAC |

2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid |

InChI |

InChI=1S/C28H27NO11/c1-12-7-17(10-19(30)22(12)25(33)29-15(4)26(34)35)39-28(37)24-14(3)8-18(11-21(24)32)40-27(36)23-13(2)6-16(38-5)9-20(23)31/h6-11,15,30-32H,1-5H3,(H,29,33)(H,34,35) |

Clé InChI |

MRXFLJQBLAIVOO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)O)O)O)OC |

Synonymes |

2-hydroxy-4-((2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide amidepsine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

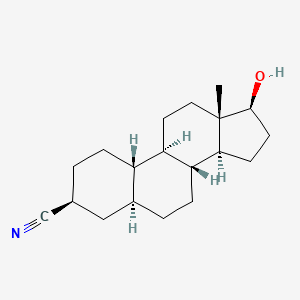

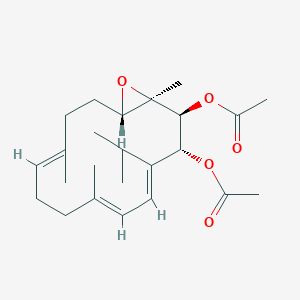

![(1R,2R,4S,5R,7R,8S,9R,12S,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1250723.png)

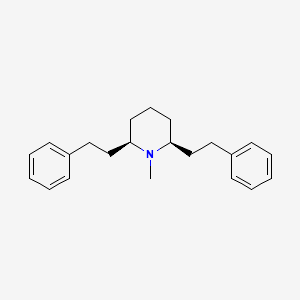

![(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid](/img/structure/B1250734.png)

![(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1250739.png)

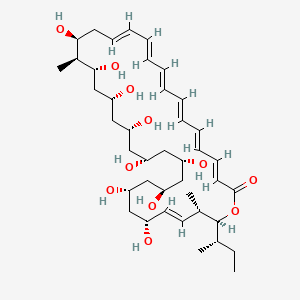

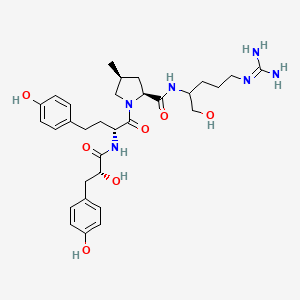

![(7S,9S)-7-[[(3aS,4S,6R,7aS)-1-[[(3aS,4S,6R,7aS)-4-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-1-yl]methyl]-4-methyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250743.png)